molecular formula C17H17ClN2 B2620426 2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380057-32-7

2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2620426
CAS No.: 2380057-32-7
M. Wt: 284.79
InChI Key: MVWQCBVTEPWMBN-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a chloropyridinyl group and a phenyl group in the molecule makes it an interesting target for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane can be achieved through several synthetic routes. One common method involves the use of a [2+2] cycloaddition reaction, where a suitable precursor undergoes cyclization under specific conditions to form the spirocyclic structure . The reaction typically requires the presence of a catalyst and may be carried out under visible light irradiation to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of key intermediates, followed by cyclization and purification to obtain the final product. The use of environmentally benign reagents and conditions is often preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azaspiro compounds with different functional groups.

Scientific Research Applications

2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2/c18-15-10-19-7-6-16(15)20-11-17(12-20)8-14(9-17)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWQCBVTEPWMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=C(C=NC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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